REACTION_CXSMILES
|
CN(C=O)C.[C:6](Cl)(=O)[C:7]([Cl:9])=[O:8].[CH3:12][O:13][C:14]([C:16]1[C:25]2[C:20](=[CH:21][C:22](CC(O)=O)=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1)=[O:15]>C(Cl)Cl>[CH3:12][O:13][C:14]([C:16]1[C:25]2[C:20](=[CH:21][C:22]([CH2:6][C:7]([Cl:9])=[O:8])=[CH:23][CH:24]=2)[CH:19]=[CH:18][CH:17]=1)=[O:15]
|
Name
|
|
Quantity
|
140 μL
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
3.6 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)CC(=O)O
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added during 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC2=CC(=CC=C12)CC(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |